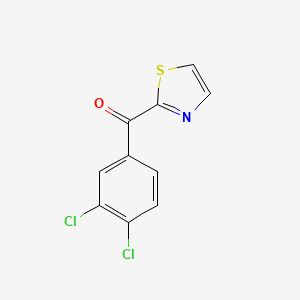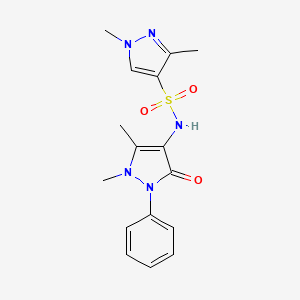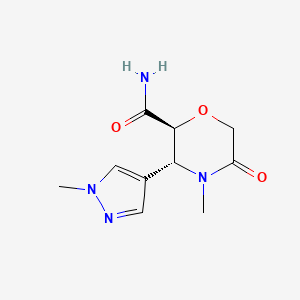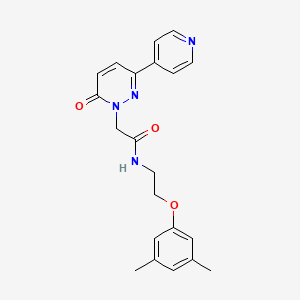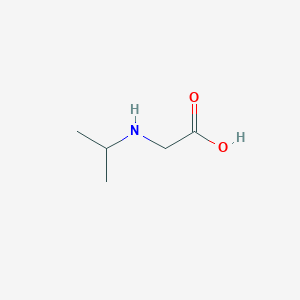![molecular formula C21H18Cl3F3N4O2 B3000601 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide CAS No. 338748-88-2](/img/structure/B3000601.png)
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an amide group, and a trifluoromethyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name. The presence of a pyridine ring, an amide group, and a trifluoromethyl group can be inferred from the name .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Research on similar compounds has revealed insights into hydrogen bonding and crystal structures. For instance, Kubicki et al. (2000) studied the crystal structures of three anticonvulsant enaminones, revealing that the cyclohexene rings adopt sofa conformations and highlighting the role of hydrogen bonding in the formation of molecular chains (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Novel Pyrido and Pyrimidines
The synthesis of novel compounds with pyrido and pyrimidine structures has been a significant area of research. Bakhite, Al-Sehemi, and Yamada (2005) synthesized novel pyrido and thieno derivatives, highlighting the versatility of these compounds in creating fused systems (Bakhite, Al-Sehemi, & Yamada, 2005).
Antibacterial Activity
The study of antibacterial properties in related compounds has been explored. Anusevičius et al. (2014) demonstrated that certain compounds exhibited weak antibacterial activity, indicating the potential of these molecules in medical applications (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).
Potential Antihypertensive Activity
Kumar and Mashelker (2006) synthesized compounds expected to have antihypertensive activity, demonstrating the relevance of these compounds in addressing cardiovascular diseases (Kumar & Mashelker, 2006).
Anti-inflammatory and Anti-microbial Activities
Compounds with similar structures have shown promising results in anti-inflammatory and anti-microbial activities. A.S. Dongarwar et al. (2011) synthesized derivatives that were screened for these activities, indicating the potential for these compounds in treating infections and inflammation (A.S. Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).
Future Directions
properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-N-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3F3N4O2/c1-11-14(20(33)30-17-4-2-13(22)9-15(17)23)3-5-18(32)31(11)7-6-28-19-16(24)8-12(10-29-19)21(25,26)27/h2,4,8-10H,3,5-7H2,1H3,(H,28,29)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXDJOHJAKDDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

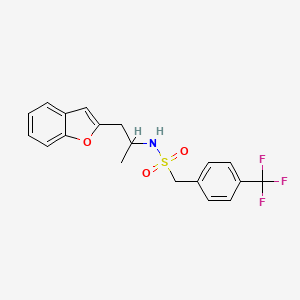
![2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B3000522.png)
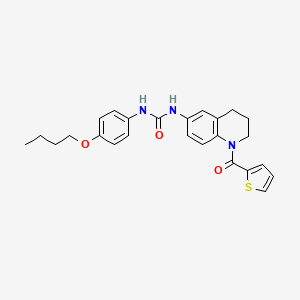
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3000524.png)
![N'-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B3000525.png)
![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide](/img/structure/B3000528.png)
![1-(2,5-Dimethoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000529.png)
